3-Methyl-2-pentanol

Description

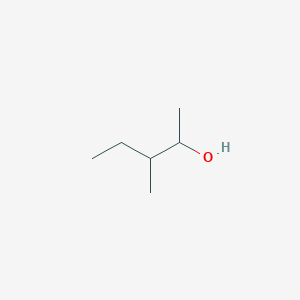

Structure

3D Structure

Properties

IUPAC Name |

3-methylpentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-4-5(2)6(3)7/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNBBWHRUSXUFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862204 | |

| Record name | 3-Methylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565-60-6, 1502-93-8 | |

| Record name | 3-Methyl-2-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=565-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpentan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | threo-3-Methylpentan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-2-PENTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylpentan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methyl-2-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Methyl-2-pentanol from 2-Pentanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of 2-pentanol into 3-methyl-2-pentanol represents a significant synthetic challenge, requiring not only the manipulation of functional groups but also a strategic modification of the carbon skeleton. A direct, single-step conversion is not feasible through standard organic methodologies. This guide presents a robust and logically designed three-step synthetic pathway, grounded in fundamental principles of organic chemistry. The core strategy involves an initial oxidation of the starting alcohol to a ketone, followed by a crucial regioselective alpha-methylation to construct the required carbon framework, and concluding with a selective reduction to yield the target secondary alcohol. This document provides a detailed mechanistic analysis for each step, causality behind experimental choices, comprehensive protocols, and visual diagrams to ensure clarity and reproducibility for researchers in the field.

Strategic Overview: A Multi-Step Approach

The synthesis of this compound from 2-pentanol necessitates the addition of a methyl group to the carbon backbone, specifically at the C3 position. Our proposed pathway is designed around this central requirement, proceeding through three distinct and well-established reaction classes.

Mechanistic Analysis & Rationale

A deep understanding of the underlying mechanisms is critical for optimizing reaction conditions and minimizing side products. This section dissects each step of the synthesis, justifying the choice of reagents and process parameters.

Step 1: Oxidation of 2-Pentanol to 2-Pentanone

The initial step transforms the secondary alcohol functionality of 2-pentanol into a ketone. This is a crucial conversion as the carbonyl group in 2-pentanone activates the adjacent α-carbons (C1 and C3), making them susceptible to deprotonation and subsequent alkylation.

Causality of Reagent Selection: The conversion of a secondary alcohol to a ketone must be performed under controlled conditions to prevent over-oxidation to carboxylic acids, which would cleave the carbon chain. Reagents such as Pyridinium chlorochromate (PCC) or conditions like the Swern oxidation are ideal for this purpose as they are mild and highly selective for this transformation. Stronger oxidants like potassium permanganate or chromic acid are unsuitable.

Step 2: Regioselective α-Methylation of 2-Pentanone

This is the cornerstone of the synthesis, where the new carbon-carbon bond is formed to create the desired 3-methyl skeleton. The reaction proceeds via an enolate intermediate. For an asymmetric ketone like 2-pentanone, two distinct enolates can form:

-

Kinetic Enolate: Formed by removing a proton from the less sterically hindered α-carbon (C1). This is favored by bulky, strong bases at low temperatures (e.g., LDA at -78 °C).

-

Thermodynamic Enolate: Formed by removing a proton from the more substituted α-carbon (C3). This enolate is more stable due to the greater substitution of the double bond. Its formation is favored under conditions that allow for equilibrium, such as using a strong, non-bulky base like sodium hydride (NaH) or a weaker base like sodium ethoxide at room temperature or with gentle heating.

For this synthesis, methylation must occur at the C3 position. Therefore, reaction conditions must be chosen to favor the formation of the thermodynamic enolate .

Once the thermodynamic enolate is formed, it acts as a nucleophile, attacking an electrophilic methyl source like methyl iodide (CH₃I) in a classic SN2 reaction. This attaches the methyl group to the C3 position, yielding 3-methyl-2-pentanone.

Step 3: Reduction of 3-Methyl-2-pentanone to this compound

The final step restores the alcohol functionality by reducing the ketone. This is a straightforward nucleophilic addition of a hydride ion to the carbonyl carbon.

Causality of Reagent Selection: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation. It is a mild reducing agent that is highly selective for aldehydes and ketones. Unlike the more powerful lithium aluminum hydride (LiAlH₄), NaBH₄ can be used in protic solvents like methanol or ethanol and does not require strictly anhydrous conditions, making the experimental setup safer and more convenient. The reaction proceeds via the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent.

Experimental Protocols

The following protocols are presented as a guide and should be adapted based on available laboratory equipment and safety procedures.

Materials and Reagents

| Reagent/Material | Step Used | Purity/Notes |

| 2-Pentanol | 1 | >98% |

| Pyridinium chlorochromate (PCC) | 1 | Reagent Grade |

| Dichloromethane (DCM) | 1, 2 | Anhydrous |

| Sodium Hydride (NaH) | 2 | 60% dispersion in mineral oil |

| Tetrahydrofuran (THF) | 2 | Anhydrous |

| Methyl Iodide (CH₃I) | 2 | >99%, Stabilized |

| Sodium Borohydride (NaBH₄) | 3 | >98% |

| Methanol (MeOH) | 3 | Reagent Grade |

| Diethyl Ether | Work-up | Anhydrous |

| Saturated NH₄Cl (aq) | Work-up | |

| Saturated NaHCO₃ (aq) | Work-up | |

| Brine | Work-up | |

| Anhydrous MgSO₄ | Drying |

Protocol for Step 1: Oxidation to 2-Pentanone

-

To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of 2-pentanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

-

Stir the mixture vigorously for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the filter cake thoroughly with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to yield crude 2-pentanone.

-

Purify the crude product by fractional distillation to obtain pure 2-pentanone.

Protocol for Step 2: α-Methylation to 3-Methyl-2-pentanone

-

Caution: Sodium hydride reacts violently with water. All glassware must be flame-dried, and the reaction must be conducted under an inert atmosphere (N₂ or Ar).

-

Wash NaH (1.2 equivalents) with anhydrous hexanes to remove the mineral oil and suspend the powder in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 2-pentanone (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the thermodynamic enolate.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

-

Stir the reaction at room temperature for 3-4 hours or until completion is confirmed by GC-MS or TLC.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude 3-methyl-2-pentanone by distillation.

Protocol for Step 3: Reduction to this compound

-

Dissolve 3-methyl-2-pentanone (1.0 equivalent) in methanol and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (0.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1 hour.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the remaining aqueous residue with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

The final product, this compound[1][2], can be purified by fractional distillation.

Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Expected Yield |

| 1 | Oxidation | 2-Pentanol, PCC | DCM | 25 | 80-90% |

| 2 | α-Methylation | 2-Pentanone, NaH, CH₃I | THF | 0 to 25 | 65-75% |

| 3 | Reduction | 3-Methyl-2-pentanone, NaBH₄ | Methanol | 0 to 25 | 90-98% |

Conclusion

The synthesis of this compound from 2-pentanol is effectively achieved through a strategic three-step sequence of oxidation, regioselective alpha-methylation, and reduction. The critical step, the formation of the C-C bond, is controlled by promoting the formation of the thermodynamic enolate of the intermediate 2-pentanone. While other advanced methods like hydrogen borrowing alkylation are emerging, this classical approach remains a reliable, instructive, and scalable method for researchers.[3] Careful control of reaction conditions, particularly during the enolate formation and quenching steps, is paramount to achieving high yields and purity of the final product.

References

- Vertex AI Search. (n.d.).

- Yale Chemistry Department. (n.d.).

- Chemistry Steps. (n.d.).

- Vertex AI Search. (n.d.). Reactions of Alkenes.

- Master Organic Chemistry. (2023).

- Brainly.com. (2023).

- Vertex AI Search. (n.d.).

- Chemistry LibreTexts. (2024).

- Reddit. (2017). Synthesis of this compound using CH3CH2MgBr?

- ChemBK. (2024). This compound.

- Chemistry LibreTexts. (2020).

- Master Organic Chemistry. (2013).

- Filo. (2025).

- YouTube. (2021).

- Chegg.com. (2018).

- Chemistry LibreTexts. (2020).

- Chemistry LibreTexts. (2023).

- BYJU'S. (n.d.).

- YouTube. (2024).

- Chegg.com. (2014).

- National Institutes of Health. (n.d.). 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem.

- Brainly. (2023). Acid-catalyzed dehydration of this compound gives three alkenes.

- Master Organic Chemistry. (2013).

- Wikipedia. (n.d.). This compound.

- Filo. (2025).

- PrepChem. (n.d.).

- ChemicalBook. (2025). This compound | 565-60-6.

- Chemistry Steps. (n.d.).

- ChemicalBook. (n.d.). 2-METHYL-2-PENTANOL synthesis.

- Chemistry LibreTexts. (2024). Alcohols from Carbonyl Compounds - Grignard Reagents.

- Reddit. (2024). Which product(s)

- YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.

- Chemistry LibreTexts. (2020).

- The Good Scents Company. (n.d.). This compound.

- ACS Catalysis. (2026).

- Google Patents. (n.d.).

- Vertex AI Search. (n.d.).

- Filo. (2025). Give detailed mechanisms and final products for the reaction of 3-methyl..

- National Institute of Standards and Technology. (n.d.). 2-Pentanol, 3-methyl- - NIST WebBook.

Sources

physicochemical properties of 3-Methyl-2-pentanol

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-2-pentanol

Introduction

This compound (CAS No: 565-60-6) is a chiral secondary alcohol that presents as a colorless liquid.[1][2][3] As a member of the hexanol family of isomers, its structure, characterized by a methyl group at the third carbon and a hydroxyl group at the second, imparts specific physicochemical properties that define its utility and behavior. It is found naturally in hops and some plants like Camellia sinensis and can be used as a biomarker for exposure to 3-methylpentane.[2][4] In industrial and laboratory settings, it serves primarily as a solvent and a versatile intermediate in the synthesis of more complex organic compounds, including esters and polyurethanes.[5] This guide provides a detailed examination of its core physicochemical properties, analytical methodologies, and safety considerations for professionals in research and chemical development.

Chemical Identity and Structure

-

IUPAC Name: 3-Methylpentan-2-ol[2]

-

Synonyms: sec-Butyl methyl carbinol, 3-Methyl-pentan-2-ol[6][7]

-

Molecular Weight: 102.17 g/mol [4]

-

Chemical Structure:

Core Physicochemical Properties

The properties of this compound are dictated by its C6 backbone, the polarity of the hydroxyl group, and the steric hindrance introduced by the methyl branching. These features influence its boiling point, solubility, and reactivity.

| Property | Value | Temperature/Conditions | Source(s) |

| Appearance | Colorless, clear liquid | Ambient | [1][2] |

| Boiling Point | 131–135 °C | 760 mmHg | [1][2][5] |

| Melting Point | -48 to -59 °C | (estimate) | [5] |

| Density | 0.8307 g/cm³ | 20 °C | [2] |

| Specific Gravity | 0.827–0.833 | 25 °C | [1] |

| Refractive Index | 1.415–1.421 | 20 °C | [1][5][6] |

| Vapor Pressure | 3.68 mmHg | 25 °C | [1][5] |

| Flash Point | 40.56 °C (105 °F) | Closed Cup | [1][3][5] |

| Water Solubility | 19 g/L | 25 °C | [2][5] |

| logP (o/w) | 1.546 | (estimate) | [1] |

| Solubility | Soluble in alcohol and diethyl ether | --- | [1][2] |

Spectroscopic Profile

Full characterization and quality control of this compound rely on standard spectroscopic techniques. Authoritative databases like the NIST WebBook and ChemicalBook provide reference spectra.[9][10]

-

Infrared (IR) Spectroscopy: Reveals a characteristic broad absorption band for the O-H stretch of the alcohol group (~3300-3400 cm⁻¹) and C-H stretching bands (~2850-3000 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the carbon skeleton and the precise location of the methyl and hydroxyl groups.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a molecular ion peak (m/z 102) and characteristic fragmentation patterns for secondary alcohols.

Synthesis and Manufacturing

The synthesis of this compound is commonly achieved through nucleophilic addition reactions targeting a carbonyl group.

-

Grignard Reaction: A prevalent method involves the reaction of a Grignard reagent, such as ethylmagnesium bromide (CH₃CH₂MgBr), with butanal (C₄H₈O).[11] The nucleophilic ethyl group attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent acidic workup yields the secondary alcohol.

-

Reduction of a Ketone: An alternative route is the reduction of the corresponding ketone, 3-methyl-2-pentanone, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[12]

Applications in Research and Development

The specific properties of this compound make it suitable for several applications:

-

Solvent: Its moderate polarity and ability to form hydrogen bonds allow it to function as a solvent for paints, coatings, and in various organic reactions.[5]

-

Chemical Intermediate: The hydroxyl group is a reactive site for producing a range of other chemicals, including flavoring esters, ethers, and as a component in polyurethane synthesis.[5]

-

Biomarker: Its presence in urine is a confirmed metabolite that can be used to monitor occupational or environmental exposure to the volatile organic compound 3-methylpentane.[2][6][7]

Safety and Handling

According to the Globally Harmonized System (GHS), this compound is classified as a flammable liquid and an eye irritant.[4]

-

GHS Pictograms: GHS02 (Flammable), GHS07 (Exclamation Mark)[2][4]

-

Hazard Statements: H226 (Flammable liquid and vapor), H319 (Causes serious eye irritation).[2][4]

-

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[13][14]

-

Use explosion-proof electrical and ventilating equipment.[15]

-

Wear protective gloves, eye protection, and face protection.[13][15]

-

Store in a well-ventilated place and keep the container tightly closed.[13][15]

-

In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[13]

-

Experimental Protocol: Determination of Refractive Index

The refractive index is a fundamental physical property used to identify and assess the purity of liquid samples. The following protocol describes its measurement using a standard Abbe refractometer.

Causality: The refractive index of a substance is dependent on temperature and the wavelength of light. Therefore, precise temperature control and the use of a monochromatic light source (typically the sodium D-line at 589 nm) are critical for obtaining accurate and reproducible results.

Methodology:

-

Instrument Calibration: Turn on the refractometer and the circulating water bath set to a constant temperature (e.g., 20.0 ± 0.1 °C). Calibrate the instrument by placing a few drops of a standard with a known refractive index (e.g., distilled water) onto the prism. Adjust the instrument to match the known value.

-

Sample Application: Open the prism assembly. Using a clean pipette, place 2-3 drops of this compound onto the surface of the lower prism, ensuring the surface is fully covered.

-

Measurement: Close the prism assembly securely. Allow 1-2 minutes for the sample to reach thermal equilibrium. Look through the eyepiece and turn the adjustment knob until the light and dark fields converge into a sharp, single line.

-

Reading: While the line is in sharp focus, press the "read" button or look at the internal scale to obtain the refractive index value. Record the value along with the measurement temperature.

-

Cleaning: Clean the sample from both prisms immediately after measurement using a soft lens tissue moistened with ethanol or isopropanol, followed by a dry tissue.

Caption: Workflow for determining the refractive index.

Conclusion

This compound is a secondary alcohol with a well-defined set of physicochemical properties that make it valuable in both industrial and research contexts. Its moderate boiling point, good solvency for organic compounds, and reactive hydroxyl group are key to its applications. Understanding these properties, along with proper safety protocols, is essential for its effective and safe utilization by scientists and chemical professionals.

References

- The Good Scents Company. (n.d.). This compound.

- ChemBK. (2024, April 10). This compound.

- Wikipedia. (n.d.). This compound.

- Stenutz. (n.d.). This compound.

- TCI Chemicals. (n.d.). This compound (mixture of diastereoisomers).

- ChemicalBook. (2025, September 25). This compound | 565-60-6.

- National Center for Biotechnology Information. (n.d.). 3-Methylpentan-2-ol. PubChem Compound Database.

- Santa Cruz Biotechnology. (n.d.). This compound.

- CymitQuimica. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound(565-60-6)ir1.

- Chegg. (2014, October 27). How would you synthesize this compound starting.

- Reddit. (2017, February 5). Synthesis of this compound using CH3CH2MgBr?

- Sigma-Aldrich. (2022, September 8). SAFETY DATA SHEET.

- Cheméo. (n.d.). Chemical Properties of 2-Pentanol, 3-methyl- (CAS 565-60-6).

- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.

- NIST/TRC. (n.d.). This compound -- Critically Evaluated Thermophysical Property Data.

- Sigma-Aldrich. (2015, August 14). 3-Methyl-3-pentanol - Safety Data Sheet.

- TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET.

- YouTube. (2022, May 5). Preparation of 3-methyl-2-pentanone and 4 methyl Uracil.

- NIST. (n.d.). 2-Pentanol, 3-methyl-. NIST Chemistry WebBook.

Sources

- 1. This compound [thegoodscentscompany.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 565-60-6 | TCI AMERICA [tcichemicals.com]

- 4. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound | 565-60-6 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound(565-60-6) IR Spectrum [m.chemicalbook.com]

- 10. 2-Pentanol, 3-methyl- [webbook.nist.gov]

- 11. reddit.com [reddit.com]

- 12. Solved How would you synthesize this compound starting | Chegg.com [chegg.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. dept.harpercollege.edu [dept.harpercollege.edu]

- 15. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 3-Methyl-2-pentanol (CAS 565-60-6)

Introduction: Unveiling a Versatile Secondary Alcohol

3-Methyl-2-pentanol, registered under CAS number 565-60-6, is a secondary alcohol that presents a unique combination of properties, making it a compound of significant interest in various scientific and industrial domains.[1] Structurally, it is a six-carbon alcohol featuring a hydroxyl group on the second carbon and a methyl group on the third carbon of a pentane chain.[1] This arrangement results in two chiral centers, leading to the existence of multiple stereoisomers, a critical consideration in pharmaceutical and biological applications. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical and physical properties to its synthesis, reactivity, and applications, with a particular focus on its relevance to researchers and professionals in drug development.

Chemical Identity and Structure

A clear understanding of the molecule's identity is foundational to its application.

-

IUPAC Name: 3-Methylpentan-2-ol[2]

-

Synonyms: sec-Butyl methyl carbinol, 3-Methyl-4-pentanol[3][5][6]

The structural formula of this compound is depicted below.

Caption: Relationship between chiral centers and stereoisomers.

Synthesis and Chemical Reactivity

Synthetic Pathways

This compound can be synthesized through various established organic chemistry routes. A common and illustrative method involves the Grignard reaction, a powerful tool for carbon-carbon bond formation. One plausible route starts with an aldehyde and a Grignard reagent. For instance, the reaction of propanal with sec-butylmagnesium bromide would yield the desired carbon skeleton.

Illustrative Synthesis Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are covered with anhydrous diethyl ether. A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise to initiate the formation of sec-butylmagnesium bromide.

-

Reaction with Aldehyde: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of propanal in anhydrous diethyl ether is then added dropwise with stirring. The reaction is typically exothermic and should be controlled.

-

Workup: After the addition is complete, the reaction mixture is stirred at room temperature for a specified time to ensure completion. It is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.

Caption: General workflow for Grignard synthesis.

Key Chemical Reactions

As a secondary alcohol, this compound undergoes a predictable set of reactions, which are fundamental to its use as a chemical intermediate. [1]

-

Oxidation: Oxidation of this compound, for example using chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC), yields the corresponding ketone, 3-methyl-2-pentanone. [7]This is a characteristic reaction of secondary alcohols. [7]* Dehydration: Acid-catalyzed dehydration (e.g., with concentrated sulfuric acid) typically follows Zaitsev's rule to produce a mixture of alkenes, with the more substituted alkene being the major product.

-

Substitution Reactions: The hydroxyl group can be substituted by halides.

-

With concentrated HBr or HCl, the reaction often proceeds via an Sₙ1 mechanism due to the secondary nature of the alcohol. [8][9]This can involve the formation of a secondary carbocation that may rearrange to a more stable tertiary carbocation, leading to rearranged products. [8][10] * Reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can convert the alcohol to the corresponding alkyl halide, typically with less rearrangement. [9]* Deprotonation: Reaction with a strong base like sodium hydride (NaH) deprotonates the hydroxyl group to form the corresponding sodium alkoxide, sodium 3-methyl-2-pentoxide. [9]

-

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques. Spectroscopic data is crucial for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework. The ¹H NMR spectrum is complex due to the diastereotopic protons arising from the two chiral centers, but key signals include the multiplet for the proton on the carbon bearing the hydroxyl group (C2) and distinct signals for the various methyl and methylene groups. [11]* Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching of the alcohol group. [12]Strong C-H stretching absorptions are also present below 3000 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 102, although it may be weak. [13]The fragmentation pattern will include characteristic losses of water (M-18) and alkyl fragments. [13]

Applications in Research and Drug Development

This compound's applications are diverse, spanning from industrial processes to specialized research.

-

Solvent: Due to its good solubility for many organic compounds, it is used as a solvent in paints, coatings, and cleaners, and for organic synthesis. [14][15]* Chemical Intermediate: It serves as a precursor in the synthesis of other chemicals, including esters, ethers, and materials like polymers and resins. [14][15]* Flavors and Fragrances: The compound is used as a flavoring agent in the food and beverage industry. [15][16]* Biomarker: Its presence in urine can be used as a biomarker to test for exposure to the industrial solvent 3-methylpentane, as it is a metabolite of this compound. [2][3][4] Relevance to Drug Development:

In the pharmaceutical industry, this compound holds potential in several areas: [15]

-

Synthesis Intermediate: As a chiral building block, it can be used in the synthesis of more complex active pharmaceutical ingredients (APIs). The methyl group can be a crucial element in modulating a drug's pharmacodynamic and pharmacokinetic properties. [17]Introducing methyl groups is a common strategy in lead optimization to improve metabolic stability or receptor binding. [17]2. Process Solvent: Its solvent properties may be suitable for specific steps in drug manufacturing, such as reaction media or for crystallization processes, provided its purity and safety profile meet the stringent requirements of the pharmaceutical industry.

-

Investigational Compound: Alcohols with similar structures are studied for their own biological activities. While not a primary application, its potential interactions with biological systems could be a subject of initial screening programs.

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

-

GHS Hazard Classification: It is classified as a flammable liquid (Category 3) and causes serious eye irritation. [2][16]* Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. [18]Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [14][18]Avoid breathing vapors. [18] * Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. [18][19]Use non-sparking tools and take precautionary measures against static discharge. [18][19] * Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents. [14][18] Always consult the latest Safety Data Sheet (SDS) from the supplier before handling the chemical. [18][19]

-

Conclusion

This compound is more than a simple C6 alcohol. Its identity as a chiral secondary alcohol makes it a versatile solvent, a valuable chemical intermediate, and a potential building block in complex syntheses. For researchers and professionals in drug development, the compound's stereochemical nature and its role as a carrier of a structurally important methyl group offer intriguing possibilities in the design and synthesis of new chemical entities. A thorough understanding of its properties, reactivity, and safety is the foundation for leveraging its full potential in scientific innovation.

References

-

ChemBK. This compound. [Link]

-

Wikipedia. This compound. [Link]

-

Cheméo. Chemical Properties of 2-Pentanol, 3-methyl- (CAS 565-60-6). [Link]

-

Study.com. Identify the product for (R)-3-methyl-2-pentanol reacts with HCl. [Link]

-

Brainly. Oxidation of this compound Spell out the full name of the compound. [Link]

-

Pearson+. Why does the heated reaction of this compound with concentrated HI produce a rearranged product.... [Link]

-

Dataintelo. 3 Methyl 2 Pentanol Market Report | Global Forecast From 2025 To 2033. [Link]

-

AA Blocks. 565-60-6 | MFCD00004528 | this compound. [Link]

-

NIST. 2-Pentanol, 3-methyl-. [Link]

-

Filo. Give detailed mechanisms and final products for the reaction of this compound.... [Link]

-

NIST. 2-Pentanol, 3-methyl-. [Link]

-

Reddit. Synthesis of this compound using CH3CH2MgBr?. [Link]

-

Chemistry Stack Exchange. Chirality of 1-Pentanol and this compound. [Link]

-

Quora. What is the R and S configuration of this compound?. [Link]

-

PubChem. 3-Methylpentan-2-ol | C6H14O | CID 11261. [Link]

-

PubChem. 3-methyl-3-Pentanol | C6H14O | CID 6493. [Link]

-

YouTube. synthesis 2-methy-3 pentanol, 4 pathways- Dr. Tania CS. [Link]

-

The Good Scents Company. This compound. [Link]

-

YouTube. Structural Formula for this compound (3-Methylpentan-2-ol). [Link]

-

NIST. 2-Pentanol, 3-methyl- Mass Spectrum. [Link]

-

NIST. 2-Pentanol, 3-methyl- IR Spectrum. [Link]

-

PubMed. [Application of methyl in drug design]. [Link]

-

Wisdom Library. Pentanol, 2-methyl: Significance and symbolism. [Link]

-

The Good Scents Company. 3-methyl-3-pentanol, 77-74-7. [Link]

Sources

- 1. CAS 565-60-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 4. This compound | 565-60-6 [chemicalbook.com]

- 5. 2-Pentanol, 3-methyl- [webbook.nist.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. brainly.com [brainly.com]

- 8. homework.study.com [homework.study.com]

- 9. askfilo.com [askfilo.com]

- 10. Why does the heated reaction of this compound with concentr... | Study Prep in Pearson+ [pearson.com]

- 11. This compound(565-60-6) 1H NMR [m.chemicalbook.com]

- 12. 2-Pentanol, 3-methyl- [webbook.nist.gov]

- 13. 2-Pentanol, 3-methyl- [webbook.nist.gov]

- 14. chembk.com [chembk.com]

- 15. dataintelo.com [dataintelo.com]

- 16. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

stereoisomers of 3-Methyl-2-pentanol

An In-depth Technical Guide to the Stereoisomers of 3-Methyl-2-pentanol

Abstract

This technical guide provides a comprehensive examination of the stereoisomers of this compound (CAS No: 565-60-6), a secondary alcohol with significant stereochemical complexity.[1][2][3] The molecule possesses two chiral centers, giving rise to four distinct stereoisomers. This document details the stereochemical relationships, physicochemical properties, and synthesis and separation methodologies for these isomers. Particular emphasis is placed on experimental protocols and data presentation to aid researchers, scientists, and drug development professionals in the practical application of this knowledge.

Foundational Stereochemistry of this compound

Stereoisomers are compounds that share the same molecular formula (C₆H₁₄O for this compound) and atomic connectivity but differ in the three-dimensional arrangement of their atoms.[1][2][4] This difference arises from the presence of stereocenters, or chiral centers. A chiral center is typically a carbon atom bonded to four different substituent groups.[5][6]

This compound has two such chiral centers:

-

Carbon-2 (C2): The carbon atom bonded to the hydroxyl (-OH) group. Its four different substituents are: a hydrogen atom (-H), a methyl group (-CH₃), the hydroxyl group (-OH), and a 3-methylpentyl group.

-

Carbon-3 (C3): The carbon atom bonded to a methyl group. Its four different substituents are: a hydrogen atom (-H), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a 2-hydroxypropyl group.

The presence of n chiral centers in a molecule can result in a maximum of 2ⁿ stereoisomers.[7] For this compound, with n=2, there are 2² = 4 possible stereoisomers.[8][9] These isomers exist as two pairs of enantiomers.

Cahn-Ingold-Prelog (CIP) Priority Rules and R/S Configuration

To unequivocally name each stereoisomer, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign an absolute configuration (R or S) to each chiral center.[10][11][12] The rules involve prioritizing the four substituents attached to the chiral center based on atomic number.[13][14]

Assignment for C2:

-

-OH (Oxygen, Z=8) - Priority 1

-

-CH(CH₃)CH₂CH₃ (Carbon bonded to C, C, H) - Priority 2

-

-CH₃ (Carbon bonded to H, H, H) - Priority 3

-

-H (Hydrogen, Z=1) - Priority 4

Assignment for C3:

-

-CH(OH)CH₃ (Carbon bonded to O, C, H) - Priority 1

-

-CH₂CH₃ (Carbon bonded to C, H, H) - Priority 2

-

-CH₃ (Carbon bonded to H, H, H) - Priority 3

-

-H (Hydrogen, Z=1) - Priority 4

By orienting the molecule with the lowest priority group (Priority 4) pointing away from the viewer, the sequence from priority 1 to 2 to 3 determines the configuration. A clockwise sequence is designated 'R' (from the Latin rectus, right), and a counter-clockwise sequence is 'S' (sinister, left).[10][12]

The Four Stereoisomers and Their Relationships

The four stereoisomers of this compound are:

-

(2R, 3R)-3-methyl-2-pentanol

-

(2S, 3S)-3-methyl-2-pentanol

-

(2R, 3S)-3-methyl-2-pentanol

-

(2S, 3R)-3-methyl-2-pentanol

The relationships between these isomers are critical for understanding their properties and separation:

-

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. They have opposite configurations at all chiral centers.

-

Pair 1: (2R, 3R) and (2S, 3S)

-

Pair 2: (2R, 3S) and (2S, 3R)

-

-

Diastereomers: Stereoisomers that are not mirror images of each other. They have different configurations at some, but not all, chiral centers. For example, (2R, 3R) is a diastereomer of (2R, 3S) and (2S, 3R).

Physicochemical Properties of Stereoisomers

The differentiation of stereoisomers is grounded in their distinct physicochemical properties.

-

Enantiomers have identical physical properties (e.g., boiling point, density, refractive index, solubility in achiral solvents). Their defining difference is their equal but opposite optical rotation when interacting with plane-polarized light.

-

Diastereomers are different compounds and thus have distinct physical properties, which allows for their separation by standard laboratory techniques like distillation or crystallization.[15]

| Property | Value (for mixture of isomers) | Source |

| Molecular Formula | C₆H₁₄O | [NIST][1] |

| Molar Mass | 102.174 g/mol | [PubChem][3] |

| Boiling Point | 134.3 °C | [Wikipedia][2] |

| Density | 0.8307 g/cm³ at 20 °C | [Wikipedia][2] |

| Solubility in Water | 19 g/L | [Wikipedia][2] |

| Flash Point | 40.56 °C | [The Good Scents Company][16] |

Note: Data for individual, pure stereoisomers is not widely published. The values above typically represent a mixture of diastereomers.[16][17]

Synthesis and Separation Methodologies

The production of a single, pure stereoisomer requires a controlled stereoselective synthesis or an efficient separation of a stereoisomeric mixture.

General Synthesis Workflow

A common laboratory synthesis of this compound involves the Grignard reaction. For instance, the reaction of ethylmagnesium bromide (CH₃CH₂MgBr) with butanal (C₄H₈O) would yield a mixture of the stereoisomers.[18] The reaction proceeds through a nucleophilic attack on the carbonyl carbon, creating a new chiral center and resulting in a racemic or diastereomeric mixture.

Separation of Stereoisomers: Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is a premier technique for the analytical and preparative separation of volatile stereoisomers.

Experimental Protocol: Chiral GC Analysis of this compound Stereoisomers

-

Objective: To separate and quantify the four stereoisomers of this compound.

-

Principle: The stereoisomers are passed through a GC column containing a chiral stationary phase (CSP). Differential diastereomeric interactions between each isomer and the CSP lead to different retention times, enabling their separation.

-

Instrumentation and Materials:

-

Gas chromatograph with a flame ionization detector (FID).

-

Chiral GC column (e.g., Cyclodextrin-based CSP like Beta-DEX™ or Gamma-DEX™).

-

Helium (carrier gas).

-

Sample of this compound stereoisomeric mixture, diluted in a suitable solvent (e.g., hexane).

-

-

Methodology:

-

Instrument Setup:

-

Injector Temperature: 200 °C.

-

Detector Temperature: 250 °C.

-

Carrier Gas Flow Rate: 1.0 mL/min (Helium).

-

Split Ratio: 50:1.

-

-

Oven Temperature Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 2 °C/min to 120 °C.

-

Final Hold: Hold at 120 °C for 5 minutes.

-

Note: The exact program requires optimization based on the specific column and instrument.

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Analysis: The separated stereoisomers will appear as four distinct peaks in the resulting chromatogram. The area under each peak is proportional to the relative abundance of that isomer in the mixture. Elution order must be confirmed using pure standards if available.

-

Spectroscopic Characterization

Once separated, the identity and purity of each isomer must be confirmed.

-

Mass Spectrometry (MS): All four stereoisomers will produce identical mass spectra under standard electron ionization (EI) conditions, as fragmentation is not typically stereospecific.[19] The mass spectrum is useful for confirming the molecular weight (102.17 g/mol ) and basic structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Distinguishing Diastereomers: Diastereomers have different chemical and physical properties, leading to distinct ¹H and ¹³C NMR spectra. Chemical shifts and coupling constants will differ.

-

Distinguishing Enantiomers: Enantiomers have identical NMR spectra in an achiral solvent. To distinguish them, a chiral resolving agent or a chiral solvating agent must be added to the NMR tube. This forms transient diastereomeric complexes that will have different chemical shifts, allowing for the differentiation and quantification of each enantiomer.

-

Conclusion

The stereochemistry of this compound presents a classic yet compelling case study in chirality and isomerism. For researchers in drug development and chemical synthesis, a thorough understanding of the relationships between its four stereoisomers is paramount. The ability to synthesize, separate, and analyze these distinct molecules is enabled by powerful techniques, chief among them being chiral chromatography. The protocols and principles outlined in this guide provide a robust framework for the scientific investigation of this compound and other complex chiral molecules.

References

-

National Institute of Standards and Technology. (n.d.). 2-Pentanol, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chegg. (2016, September 30). Draw all possible . Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, January 14). Chirality of 1-Pentanol and this compound. Retrieved from [Link]

-

PSIBERG. (2022, August 17). Cahn Ingold Prelog Priority Rules (with Examples). Retrieved from [Link]

-

Quora. (2023, March 27). What is the R and S configuration of this compound?. Retrieved from [Link]

-

Wikipedia. (n.d.). Cahn–Ingold–Prelog priority rules. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). CIP (Cahn-Ingold-Prelog) Priorities. Retrieved from [Link]

-

N.A. (n.d.). Assigning Group Priorities- The Cahn, Ingold, Prelog rules. Retrieved from [Link]

-

Chegg. (2018, March 1). Draw the 4 steroisomers of this compound. Retrieved from [Link]

-

Reddit. (2017, February 5). Synthesis of this compound using CH3CH2MgBr?. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methylpentan-2-ol. PubChem Compound Database. Retrieved from [Link]

-

Quora. (2018, June 30). Which type of isomers does the 2 pentanol and 3 pentanol represent?. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2024, July 23). How to separate the stereoisomers compond in reaction mixture?. Retrieved from [Link]

-

SciSpace. (n.d.). Separation of 3-methyl-2-butanol from 2-pentanol by extractive distillation. Retrieved from [Link]

-

Pearson. (n.d.). Identify the two compounds that display stereoisomerism. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Pentanol, 3-methyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

The Automated Topology Builder (ATB) and Repository. (n.d.). (3S)-2-Methyl-3-pentanol. Retrieved from [Link]

-

YouTube. (2022, August 5). Structural Formula for this compound. Retrieved from [Link]

-

Allen. (n.d.). Draw all the possible stereoisomers of 3-pentene-2-ol. Retrieved from [Link]

-

YouTube. (2022, August 7). How To Draw All Stereoisomers Of A Molecule And Label Meso Compounds. Retrieved from [Link]

Sources

- 1. 2-Pentanol, 3-methyl- [webbook.nist.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Identify the two compounds that display stereoisomerism and - Tro 4th Edition Ch 21 Problem 100 [pearson.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. youtube.com [youtube.com]

- 8. quora.com [quora.com]

- 9. Solved 2. Draw the 4 steroisomers of this compound and | Chegg.com [chegg.com]

- 10. psiberg.com [psiberg.com]

- 11. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 12. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 13. youtube.com [youtube.com]

- 14. vanderbilt.edu [vanderbilt.edu]

- 15. researchgate.net [researchgate.net]

- 16. This compound [thegoodscentscompany.com]

- 17. This compound (mixture of diastereoisomers) 95.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 18. reddit.com [reddit.com]

- 19. 2-Pentanol, 3-methyl- [webbook.nist.gov]

role of 3-Methyl-2-pentanol as a plant metabolite

An In-depth Technical Guide to 3-Methyl-2-pentanol as a Plant Metabolite

Abstract

This compound is a C6 branched-chain secondary alcohol that has been identified as a volatile organic compound (VOC) in a variety of plant species. While its direct biosynthetic pathway and specific functions are still under active investigation, emerging evidence, particularly from structurally related compounds, points to a significant role as a semiochemical in the intricate communication networks of plants. This technical guide synthesizes current knowledge and provides field-proven insights into the biosynthesis, ecological significance, and physiological roles of this compound. We will explore its putative function in mediating plant-insect and plant-pathogen interactions, its potential involvement in stress responses, and provide detailed experimental protocols for its analysis and functional characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the chemical language of plants.

Chemical and Physical Profile

This compound is a secondary alcohol recognized as a metabolite in plants such as tea (Camellia sinensis), hops (Humulus lupulus), coriander (Coriandrum sativum), and pineapple.[1][2][3][4] Its volatile nature allows it to function as an airborne chemical signal, placing it within the broader class of semiochemicals that mediate ecological interactions.[5]

| Property | Value | Source |

| IUPAC Name | 3-methylpentan-2-ol | [1][2] |

| CAS Number | 565-60-6 | [2][6] |

| Molecular Formula | C₆H₁₄O | [1][6] |

| Molar Mass | 102.17 g/mol | [1][6] |

| Appearance | Colorless liquid | [2][7] |

| Boiling Point | 131-134 °C | [7] |

| Solubility in Water | 19 g/L | [2] |

Putative Biosynthesis in Plants

While the precise enzymatic steps for this compound synthesis in plants have not been fully elucidated, its structure strongly suggests a link to amino acid catabolism, analogous to the formation of fusel alcohols in yeast. The most probable route is a variation of the Ehrlich pathway, starting from the branched-chain amino acid L-isoleucine.

Causality Behind the Proposed Pathway: The conversion of amino acids into alcohols is a well-established metabolic process for shedding excess nitrogen and carbon. L-isoleucine provides the exact carbon skeleton required for this compound. The pathway involves three key steps: transamination to a keto acid, decarboxylation to an aldehyde, and subsequent reduction to the final alcohol. This sequence is energetically favorable and utilizes common enzyme families found in plants.

Caption: Putative biosynthetic pathway of this compound from L-isoleucine.

Ecological Role: A Key Mediator of Interspecies Communication

As a volatile semiochemical, this compound is positioned to play a crucial role in how plants interact with their environment, influencing the behavior of insects and microbes.

Plant-Pathogen Interactions and Defense Priming

The most compelling evidence for the function of this class of molecules comes from studies on the closely related compound, 3-pentanol. Exposure of Arabidopsis thaliana seedlings to gaseous 3-pentanol has been shown to elicit an induced systemic resistance response against the bacterial speck pathogen Pseudomonas syringae.[8][9] This phenomenon, known as "priming," does not activate defenses directly but prepares the plant to respond more rapidly and robustly upon actual pathogen attack.

Mechanism of Action: This priming effect is mediated through the two primary defense-signaling phytohormones: salicylic acid (SA) and jasmonic acid (JA).[8][9] Exposure to the volatile leads to the upregulation of key defense-related genes, such as Pathogenesis-Related 1 (PR1), a marker for the SA pathway, and Plant Defensin 1.2 (PDF1.2), a marker for the JA pathway.[9] This coordinated activation allows the plant to mount a broad-spectrum defense.

Caption: Signaling pathway for plant defense priming by related pentanol volatiles.

Plant-Insect Interactions

Volatile compounds are central to plant-insect interactions, acting as attractants for pollinators or as deterrents for herbivores.[10][11] this compound's presence in floral scents suggests a potential role in attracting pollinators.[12][13] Furthermore, its structural similarity to known insect semiochemicals, such as 3-Methyl-2-hexanol (a pheromone component for some longhorned beetles), implies it may be involved in more complex signaling, potentially as part of a synergistic blend of attractants or repellents.[14]

Methodologies for Investigation

Studying the role of a volatile metabolite requires a multi-faceted approach combining analytical chemistry, molecular biology, and plant pathology. The protocols described here form a self-validating system, where analytical identification is coupled with functional bioassays and genetic validation.

Experimental Workflow Overview

The logical flow of investigation begins with the detection and quantification of the compound in the plant's headspace, followed by controlled experiments to test its biological activity, and finally, molecular analysis to uncover the underlying mechanisms.

Caption: A comprehensive experimental workflow for studying plant volatiles.

Protocol 1: Analysis of Volatiles by HS-SPME-GC-MS

Justification: Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and robust method for trapping volatile compounds from a sample's headspace.[15] Coupling it with Gas Chromatography-Mass Spectrometry (GC-MS) allows for high-resolution separation and definitive identification of the analytes.

Methodology:

-

Sample Preparation: Enclose a known weight of plant tissue (e.g., 1-2g of leaves) in a 20 mL glass headspace vial. Seal with a magnetic screw cap containing a PTFE/silicone septum.

-

Internal Standard: Add 10 µL of an internal standard solution (e.g., 4-methyl-2-pentanol at 33 mg/L in a suitable solvent) to allow for semi-quantification.[15] The choice of an internal standard with similar chemical properties but unlikely to be present in the sample is critical for validation.

-

Incubation: Incubate the vial at a controlled temperature (e.g., 40°C) for 30 minutes to allow volatiles to equilibrate in the headspace.

-

Extraction: Expose a DVB/CAR/PDMS SPME fiber to the vial's headspace for a defined period (e.g., 30 minutes) under continued incubation. This three-phase fiber is effective for trapping a broad range of volatile and semi-volatile compounds.

-

Desorption and Analysis: Immediately transfer the fiber to the heated injection port (e.g., 250°C) of a GC-MS system, where the trapped analytes are desorbed onto the analytical column.

-

GC-MS Conditions:

-

Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 40°C, hold for 2 min, then ramp at 5°C/min to 240°C, and hold for 5 min.

-

MS Detection: Operate in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-400.

-

-

Identification: Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST) and by matching their retention indices with known values.

Protocol 2: In Vitro Plant Defense Priming Bioassay

Justification: The I-plate system provides a controlled environment to test the effects of airborne compounds on plant physiology by physically separating the volatile source from the plant material while allowing shared headspace.[9] This design definitively proves that the observed effects are due to the volatile signal alone.

Methodology:

-

Plate Setup: Use a partitioned square petri dish (I-plate). In one compartment, place a sterile filter paper or cotton ball. In the other compartment, place sterile growth medium (e.g., Murashige and Skoog) and sow surface-sterilized Arabidopsis thaliana seeds.

-

Volatile Exposure: After a period of initial growth (e.g., 7-10 days), apply a solution of this compound (e.g., 10 µL of a 10 µM solution) to the filter paper in the empty compartment. Use a solvent-only control in separate plates. Seal the plates to allow the compound to volatilize and fill the shared headspace.

-

Exposure Period: Co-cultivate the seedlings in the presence of the volatile for 7 days.

-

Pathogen Challenge: After the exposure period, inoculate the leaves of the seedlings with a suspension of Pseudomonas syringae pv. tomato DC3000 (e.g., 10⁵ cfu/mL).

-

Disease Quantification: After 3-4 days post-inoculation, quantify disease severity by either counting bacterial colony-forming units (CFUs) per leaf disc or by scoring visual symptoms (e.g., lesion area, chlorosis). A statistically significant reduction in disease severity compared to the control demonstrates a priming effect.

Conclusion and Future Perspectives

This compound is an intriguing plant metabolite that stands at the crossroads of primary metabolism and chemical ecology. While its role is often inferred from related compounds, the evidence strongly suggests it functions as a semiochemical involved in plant defense and potentially in pollinator attraction. Its ability to prime the plant immune system via the SA and JA pathways makes it and similar molecules compelling candidates for the development of novel, environmentally-benign crop protection strategies.

Key research questions that remain to be addressed include:

-

Enzymatic Confirmation: Identification and characterization of the specific plant enzymes (aminotransferases, decarboxylases, dehydrogenases) responsible for its biosynthesis.

-

Receptor Identification: Uncovering the plant receptors that perceive this compound and related volatiles to initiate the downstream signaling cascade.

-

Ecological Specificity: Determining the specific insects (pests, predators, or pollinators) that respond to this compound in a natural setting.

-

Abiotic Stress Link: Investigating whether the emission of this compound is induced by specific abiotic stresses, such as drought or heat, and its functional role in mitigating such stress.

Answering these questions will not only deepen our fundamental understanding of plant communication but may also unlock new avenues for sustainable agriculture and the development of plant-inspired chemical technologies.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11261, this compound. Available: [Link]

-

Song, G. C., & Ryu, C. M. (2013). Gaseous 3-pentanol primes plant immunity against a bacterial speck pathogen, Pseudomonas syringae pv. tomato via salicylic acid and jasmonic acid-dependent signaling pathways in Arabidopsis. Frontiers in Plant Science, 4, 366. Available: [Link]

-

Wikipedia. (2023). This compound. Available: [Link]

-

The Pherobase. (2025). Semiochemical compound: 3-Methylpentan-2-ol. Available: [Link]

-

ChemBK. (2024). This compound. Available: [Link]

-

The Good Scents Company. (n.d.). This compound. Available: [Link]

-

Song, G. C., et al. (2015). Effects of gaseous 1-pentanol, 2-pentanol, and 3-pentanol on Arabidopsis systemic resistance. ResearchGate. Available: [Link]

-

Gorman, Z., et al. (2021). The Synthesis of Pentyl Leaf Volatiles and Their Role in Resistance to Anthracnose Leaf Blight. National Institutes of Health. Available: [Link]

-

Mittler, R. (2014). Abiotic and biotic stress combinations. PubMed. Available: [Link]

-

Jardine, K., et al. (2022). Cell wall ester modifications and volatile emission signatures of plant response to abiotic stress. PubMed. Available: [Link]

-

OSADHI. (n.d.). List of plants having phytochemicals: this compound. Available: [Link]

-

Lucini, L., & Bernardo, L. (2023). Biotic and Abiotic Stressors in Plant Metabolism. MDPI. Available: [Link]

-

Lankinen, Å., et al. (2021). Floral scent and pollinator visitation in relation to floral colour morph in the mixed-mating annual herb Collinsia heterophylla. Oikos. Available: [Link]

-

Human Metabolome Database. (2017). Showing metabocard for this compound (HMDB0062726). Available: [Link]

-

Suzuki, N., et al. (2014). Abiotic and biotic stress combinations. University of North Texas. Available: [Link]

-

Huang, P., et al. (2024). Pentyl leaf volatiles promote insect and pathogen resistance via enhancing ketol-mediated defense responses. Plant Physiology. Available: [Link]

-

Raguso, R. A. (2009). Relationship between Floral Fragrance Composition and Type of Pollinator. ResearchGate. Available: [Link]

-

Krüger, H., & Schulz, H. (2007). Analytical techniques for medicinal and aromatic plants. ResearchGate. Available: [Link]

-

CABI BioProtection Portal. (2023). Semiochemicals beginner's guide: Types and how to use. Available: [Link]

-

Bouzroud, S., et al. (2018). Plant Responses to Simultaneous Biotic and Abiotic Stress: Molecular Mechanisms. MDPI. Available: [Link]

-

Sinu, P. A. (2019). A Review of Interactions between Insect Biological Control Agents and Semiochemicals. MDPI. Available: [Link]

-

Whitehead, M. R., & Peakall, R. (2009). Integrating floral scent, pollination ecology and population genetics. Functional Ecology. Available: [Link]

-

Lu, Y., et al. (2012). Analytical methods for tracing plant hormones. PubMed. Available: [Link]

-

Tokyo University of Science. (2021). A minty-fresh solution: Using a menthol-like compound to activate plant immune mechanisms. Phys.org. Available: [Link]

-

Widelski, J., et al. (2020). Analytical Methods for Detection of Plant Metabolomes Changes in Response to Biotic and Abiotic Stresses. National Institutes of Health. Available: [Link]

-

Abd El-Ghany, N. M. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research. Available: [Link]

-

Ramya, M., et al. (2022). Roles of flower scent in bee-flower mediations: a review. Journal of Ecology and Environment. Available: [Link]

-

Tristezza, M., et al. (2024). Valorization of Organic Third-Category Fruits Through Vinegar Fermentation: A Laboratory-Scale Evaluation of Apples, Peaches, and Clementines. MDPI. Available: [Link]

-

Cann, A. F., & Liao, J. C. (2009). Pentanol isomer synthesis in engineered microorganisms. Applied Microbiology and Biotechnology. Available: [Link]

-

Danzì, D. (2022). Analytical Strategies For The Characterization Of Botanicals. University of Turin. Available: [Link]

-

Isah, T. (2019). The Multifunctional Roles of Polyphenols in Plant-Herbivore Interactions. MDPI. Available: [Link]

-

Byers, K. J., et al. (2019). Floral Scent Variation in the Heterostylous Species Gelsemium sempervirens. National Institutes of Health. Available: [Link]

-

Schiestl, F. P., & Dötterl, S. (2019). The role of volatiles in plant communication. The Plant Journal. Available: [Link]

-

Singh, P., & Sharma, A. (2022). Metabolic Perturbation and Synthetic Biology Strategies for Plant Terpenoid Production—An Updated Overview. MDPI. Available: [Link]

Sources

- 1. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [thegoodscentscompany.com]

- 4. hmdb.ca [hmdb.ca]

- 5. Semiochemical compound: 3-Methylpentan-2-ol | C6H14O [pherobase.com]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. Gaseous 3-pentanol primes plant immunity against a bacterial speck pathogen, Pseudomonas syringae pv. tomato via salicylic acid and jasmonic acid-dependent signaling pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. The role of volatiles in plant communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Valorization of Organic Third-Category Fruits Through Vinegar Fermentation: A Laboratory-Scale Evaluation of Apples, Peaches, and Clementines [mdpi.com]

A Toxicological Deep Dive into 3-Methyl-2-pentanol: A Guide for Researchers

Prepared by a Senior Application Scientist

This technical guide offers an in-depth toxicological profile of 3-Methyl-2-pentanol (CAS No. 565-60-6), a secondary alcohol with applications as a flavoring agent and its presence as a natural metabolite in various plants.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of its potential hazards. Given the limited availability of direct toxicological data for this compound, this guide incorporates a read-across approach, leveraging data from the structurally similar analogue, 4-methyl-2-pentanol (also known as methyl isobutyl carbinol or MIBC), to provide a more complete safety assessment. This approach is scientifically justified by the close structural relationship and predicted similar metabolic pathways of these branched-chain hexanols.

Chemical Identity and Physicochemical Properties

This compound is a colorless liquid with the molecular formula C6H14O.[3][4] Its structure features a six-carbon chain with a hydroxyl group on the second carbon and a methyl group on the third. Understanding its physicochemical properties is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential toxicity.

| Property | Value | Source |

| Molecular Weight | 102.17 g/mol | [1][4] |

| Boiling Point | 134.3 °C | [2] |

| Density | 0.8307 g/cm³ at 20 °C | [2] |

| Water Solubility | 19 g/L | [2] |

| Flash Point | 40.56 °C | [5] |

Hazard Identification and Classification

Based on aggregated data from multiple sources, this compound is classified as a flammable liquid and a substance that causes serious eye irritation.[1][3][4]

GHS Hazard Statements:

This initial hazard classification underscores the importance of handling this chemical with appropriate personal protective equipment (PPE), particularly eye protection, and in well-ventilated areas away from ignition sources.

Toxicological Profile: A Read-Across Approach

Due to the scarcity of publicly available toxicological studies specifically for this compound, we will utilize data from its structural isomer, 4-methyl-2-pentanol, to infer potential toxicities. This read-across is predicated on the similar functional groups and carbon skeleton, suggesting comparable metabolic pathways and toxicological targets.

Acute Toxicity

Acute toxicity studies are crucial for determining the potential for adverse effects after a single, short-term exposure.

| Endpoint | Species | Route | Value | Analogue | Source |

| LD50 | Rat | Oral | 2260 mg/kg bw | 4-methyl-2-pentanol | |

| LD50 | Rabbit | Dermal | 2870 mg/kg bw | 4-methyl-2-pentanol | |

| LC50 | Rat | Inhalation | >16 mg/L (4 hours) | 4-methyl-2-pentanol |

These data suggest that this compound likely has low acute toxicity via oral and dermal routes of exposure. Inhalation of high concentrations may lead to central nervous system depression, a common effect of organic solvents.

Irritation and Sensitization

Skin Irritation: A study on rabbits with undiluted 4-methyl-2-pentanol applied for four hours under semi-occlusive conditions (OECD TG 404) resulted in well-defined erythema and slight edema. Desquamation of the skin was also observed, with effects resolving within 10 to 12 days in most animals. This suggests that this compound is likely a skin irritant.

Eye Irritation: Consistent with its GHS classification, this compound is expected to be a serious eye irritant. Data on analogous compounds confirm that direct contact with the eye can cause significant, though reversible, ocular lesions. For instance, studies on similar alcohols have shown hyperaemic blood vessels and swelling of the eyelids.[6]

Skin Sensitization: There is no direct data available for the skin sensitization potential of this compound. Further testing, such as the Local Lymph Node Assay (LLNA), would be required to definitively assess this endpoint.

Repeated Dose Toxicity

Repeated dose toxicity studies are essential for understanding the effects of long-term, low-level exposures. A 6-week inhalation study in rats with 4-methyl-2-pentanol (OECD TG 407/412) showed no exposure-related deaths, clinical signs of toxicity, or effects on body weight, hematology, or histopathology at concentrations up to 3.70 mg/L. This suggests a low potential for systemic toxicity from repeated inhalation exposure to this compound.

Genotoxicity

Genotoxicity assays are critical for identifying substances that can cause genetic damage, which may lead to cancer or heritable diseases. A comprehensive assessment typically involves a battery of in vitro and in vivo tests. While no specific genotoxicity data for this compound was found, the ultimate metabolite of 4-methyl-2-pentanol tested negative in a bacterial reverse mutation assay (Ames test) and an in vitro chromosomal aberration assay.[7]

Carcinogenicity

There are no direct carcinogenicity studies on this compound. A two-year chronic inhalation study on the metabolite of 4-methyl-2-pentanol in rats did not indicate a carcinogenic potential relevant to humans.[7]

Reproductive and Developmental Toxicity

Data from studies on related compounds suggest that this compound is not expected to be a specific reproductive or developmental toxin.[7] For example, prenatal inhalation toxicity studies on 3-methyl-1-butanol in rats and rabbits did not show any signs of embryo-/fetotoxicity or teratogenic effects.[8]

Experimental Protocols: A Methodological Overview

To ensure the trustworthiness and reproducibility of toxicological data, standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are followed. Below are overviews of key experimental workflows.

Acute Dermal Irritation/Corrosion (Following OECD TG 404)

This test is designed to assess the potential of a substance to cause reversible or irreversible skin damage.

Caption: Workflow for the Acute Dermal Irritation test (OECD TG 404).

In Vitro Mammalian Chromosomal Aberration Test (Following OECD TG 473)

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

Caption: Workflow for the In Vitro Chromosomal Aberration Test (OECD TG 473).

Conclusion and Future Directions

The available data, supplemented by a read-across approach from the structural analogue 4-methyl-2-pentanol, indicates that this compound is a flammable liquid that poses a risk of serious eye irritation and potential skin irritation. The acute systemic toxicity appears to be low, and there is no current evidence to suggest genotoxic, carcinogenic, or reproductive hazards.

However, it is crucial to acknowledge the data gaps for this compound. To build a more robust toxicological profile, future research should prioritize conducting studies according to OECD guidelines for key endpoints, including:

-

Acute toxicity (oral, dermal, and inhalation)

-

Skin sensitization (e.g., OECD TG 429)

-

Genotoxicity (a full battery including an in vivo study, e.g., OECD TG 474)

-

Repeated dose toxicity (e.g., a 28-day oral study, OECD TG 407)

This targeted testing would provide the necessary data to refine the risk assessment and ensure the safe handling and use of this compound in all relevant applications.

References

-

PubChem. 3-Methylpentan-2-ol | C6H14O | CID 11261. National Institutes of Health. [Link]

-

Wikipedia. This compound. [Link]

-

The Good Scents Company. This compound. [Link]

-

Regulations.gov. REPORT 97 10 42 412 C ACUTE EYE IRRITATION/CORROSION LA 409. [Link]

-

National Institute for Environmental Health Sciences. OECD Test Guideline 405: Acute Eye Irritation/Corrosion (updated 2012). [Link]

-

NICNAS. 2-Pentanol, 4-methyl-: Human health tier II assessment. Australian Government Department of Health. [Link]

-

PubMed. Studies on the prenatal toxicity of 3-methyl-1-butanol and 2-methyl-1-propanol in rats and rabbits following inhalation exposure. National Library of Medicine. [Link]

Sources

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. oecd.org [oecd.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. 3-Methylpentan-2-ol | C6H14O | CID 11261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. oecd.org [oecd.org]

- 8. Studies on the prenatal toxicity of 3-methyl-1-butanol and 2-methyl-1-propanol in rats and rabbits following inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic analysis of 3-Methyl-2-pentanol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-Methyl-2-pentanol

Authored by a Senior Application Scientist

Introduction: The Molecular Blueprint of this compound

This compound (CAS No: 565-60-6) is a secondary alcohol with the molecular formula C₆H₁₄O.[1][2] As a chiral molecule, its structure presents a fascinating case for spectroscopic elucidation. For researchers in materials science, organic synthesis, and drug development, the unambiguous confirmation of its structure is paramount. This guide provides an in-depth analysis of this compound using a multi-technique spectroscopic approach, integrating Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Our focus is not merely on the data but on the underlying principles that make this combination of techniques a self-validating system for structural verification.

Part 1: Infrared (IR) Spectroscopy - Probing Functional Groups

Expertise & Experience: The "Why" of IR Analysis